N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide

Description

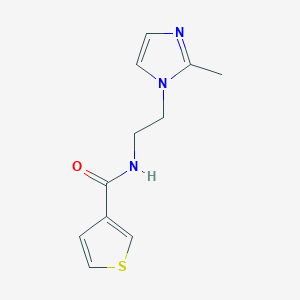

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide is a synthetic organic compound featuring a thiophene-3-carboxamide backbone substituted with a 2-methylimidazole-containing ethyl group.

Properties

IUPAC Name |

N-[2-(2-methylimidazol-1-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-9-12-3-5-14(9)6-4-13-11(15)10-2-7-16-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSMTUPTHSYXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCNC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:

Formation of 2-methyl-1H-imidazole: This can be achieved through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

Attachment of Ethyl Group: The ethyl group is introduced via nucleophilic substitution reactions.

Coupling with Thiophene-3-carboxamide: The final step involves the coupling of the modified imidazole with thiophene-3-carboxamide under suitable conditions, often using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be carried out with suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: EDC, DCC (Dicyclohexylcarbodiimide), and various amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted imidazoles and thiophenes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to the design of pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the thiophene ring can participate in π-π interactions with biological macromolecules. The carboxamide group can form hydrogen bonds, enhancing the compound's binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural homology with several thiophene-carboxamide derivatives reported in the literature. Key analogs include:

Key Observations :

- Substituent Diversity: The target compound’s 2-methylimidazole-ethyl group distinguishes it from analogs bearing fluorophenyl, adamantyl, or allyloxyimino substituents. These groups influence solubility, bioavailability, and target binding. For instance, fluorophenyl groups enhance metabolic stability and membrane permeability, while adamantyl moieties improve lipophilicity and CNS penetration .

- Synthetic Pathways : Synthesis of similar compounds often involves coupling reactions (e.g., using KOtBu/THF systems for cyclization, as in ) or amide bond formation via activated intermediates (e.g., benzotriazole-mediated coupling in ). The target compound likely employs analogous methods, given the prevalence of these strategies in thiophene-carboxamide synthesis .

Physicochemical and Spectroscopic Characterization

- Spectroscopy : Structural confirmation of analogs relies on NMR (¹H, ¹³C, ¹⁹F), HRMS, and X-ray crystallography. For example, single-crystal X-ray analysis unambiguously confirmed the (E)-configuration of imine functionalities in benzodioxol-imidazole derivatives (), a technique applicable to the target compound’s stereochemical validation .

- Elemental Analysis : Rigorous elemental composition verification (e.g., C, H, N percentages in ) ensures purity, a critical step for bioactive compounds .

Bioactivity and Functional Implications

The target compound’s 2-methylimidazole group—a known pharmacophore in kinase inhibitors and antimicrobial agents—may confer unique binding interactions with biological targets, though specific data is absent in the provided evidence .

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)thiophene-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxamide group, which is known to influence its biological properties. The presence of the imidazole moiety is significant for its interaction with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H14N4OS |

| Molecular Weight | 258.33 g/mol |

Synthesis Methods

The synthesis of this compound typically involves the reaction between thiophene derivatives and imidazole-containing amines. Common synthetic routes include:

- Condensation Reactions : Utilizing coupling agents to facilitate the formation of the amide bond.

- Cyclization Techniques : Employing cyclization methods to form the thiophene ring structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with thiophene rings demonstrate activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 8 | Staphylococcus aureus |

| Compound B | 16 | Escherichia coli |

| Compound C | 4 | Candida albicans |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds with similar structural features have shown promising results against lung cancer cell lines (A549), indicating that modifications in the imidazole or thiophene structure can enhance cytotoxicity.

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of several thiophene derivatives, it was found that those containing imidazole groups significantly reduced the viability of A549 cells by up to 70% at certain concentrations. The structure-activity relationship (SAR) demonstrated that specific substitutions on the thiophene ring could enhance or diminish this activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.

- Receptor Modulation : It could potentially bind to receptors involved in cancer progression or microbial resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.